Ethyl 1-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperidine-4-carboxylate
Overview
Description
Ethyl 1-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate is a complex organic compound known for its unique structure and potential applications in various fields of scientific research. This compound features a quinoxaline core substituted with thienyl groups and a piperidinecarboxylate moiety, making it a subject of interest in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperidine-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinoxaline core, followed by the introduction of thienyl groups through electrophilic aromatic substitution. The final step involves the coupling of the quinoxaline derivative with ethyl 4-piperidinecarboxylate under specific reaction conditions, such as the use of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline core can be reduced to tetrahydroquinoxaline using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Alkylated piperidine derivatives.
Scientific Research Applications
Ethyl 1-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of Ethyl 1-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperidine-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The quinoxaline core can bind to active sites of enzymes, inhibiting their activity, while the thienyl groups may enhance the compound’s binding affinity through π-π interactions. The piperidinecarboxylate moiety can further modulate the compound’s pharmacokinetic properties, such as solubility and bioavailability.
Comparison with Similar Compounds
Ethyl 1-{[(2,3-di-2-thienyl-6-quinoxalinyl)amino]carbonyl}-4-piperidinecarboxylate can be compared with other quinoxaline derivatives, such as:
N-(2,3-Di-2-thienyl-6-quinoxalinyl)-N’-(2-methoxyethyl)urea: A potent inhibitor of acetyl CoA synthetase (ACSS2) with similar structural features.
1-(2,3-Di(thiophen-2-yl)quinoxalin-6-yl)-3-(2-methoxyethyl)urea: Another quinoxaline-based compound with inhibitory activity against ACSS2.
The uniqueness of Ethyl 1-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperidine-4-carboxylate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 1-[(2,3-dithiophen-2-ylquinoxalin-6-yl)carbamoyl]piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3S2/c1-2-32-24(30)16-9-11-29(12-10-16)25(31)26-17-7-8-18-19(15-17)28-23(21-6-4-14-34-21)22(27-18)20-5-3-13-33-20/h3-8,13-16H,2,9-12H2,1H3,(H,26,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPTQWIHIQSJIRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CS4)C5=CC=CS5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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